

Spectroscopic Profile of Diethyl 2,3-dibromosuccinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl 2,3-dibromosuccinate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 2,3-dibromosuccinate**, a versatile reagent in organic synthesis. Due to the limited availability of published experimental spectra, this guide combines predicted data based on established spectroscopic principles and data from analogous compounds with generalized experimental protocols.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **Diethyl 2,3-dibromosuccinate**. These values are derived from the analysis of its chemical structure and comparison with similar molecules, such as its dimethyl ester analog and diethyl succinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **Diethyl 2,3-dibromosuccinate**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.8	Doublet	2H	CH-Br
~4.3	Quartet	4H	O-CH ₂ -CH ₃
~1.3	Triplet	6H	O-CH ₂ -CH ₃

Predicted for a solution in CDCl₃.

Table 2: Predicted ¹³C NMR Data for **Diethyl 2,3-dibromosuccinate**

Chemical Shift (δ) (ppm)	Assignment
~168	C=O (Ester)
~63	O-CH ₂
~45	CH-Br
~14	CH ₃

Predicted for a solution in CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Diethyl 2,3-dibromosuccinate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (Alkyl)
~1740	Strong	C=O stretch (Ester)
~1200	Strong	C-O stretch (Ester)
~650	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data for **Diethyl 2,3-dibromosuccinate**

m/z	Assignment
330/332/334	$[M]^+$ (Molecular ion with isotopic pattern for two Br atoms)
285/287/289	$[M - OCH_2CH_3]^+$
253/255	$[M - Br]^+$
173	$[M - 2Br - H]^+$

Predicted for Electron Ionization (EI) Mass Spectrometry. The molecular weight of **Diethyl 2,3-dibromosuccinate** is approximately 331.99 g/mol .[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **Diethyl 2,3-dibromosuccinate** in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire the 1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- **1H NMR Parameters:** Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- **^{13}C NMR Parameters:** Typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

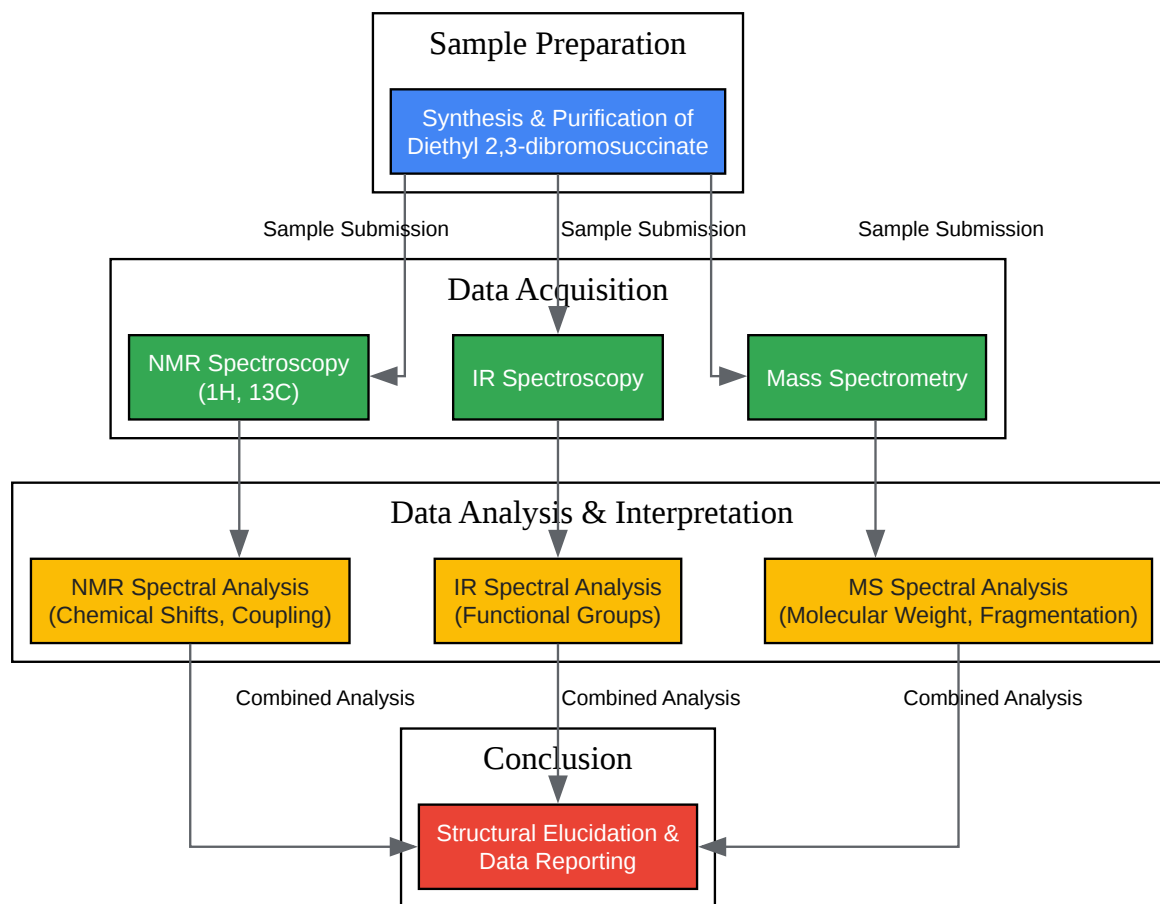
- **Sample Preparation:** For a liquid sample like **Diethyl 2,3-dibromosuccinate**, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- **Spectral Range:** Typically scan from 4000 cm^{-1} to 400 cm^{-1} .
- **Background Correction:** A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-400).
- **Data Analysis:** Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns, paying close attention to the isotopic distribution pattern of bromine.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Diethyl 2,3-dibromosuccinate**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Diethyl meso-2,3-dibromosuccinate | C₈H₁₂Br₂O₄ | CID 1551111 - PubChem [pubchem.ncbi.nlm.nih.gov]

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Phone: (601) 213-4426

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